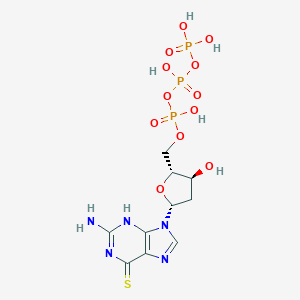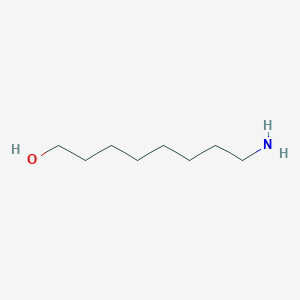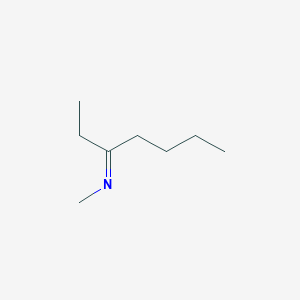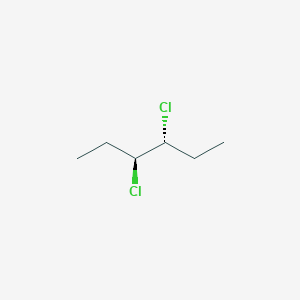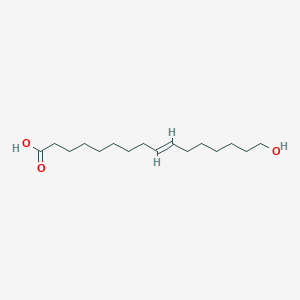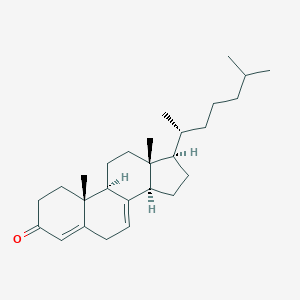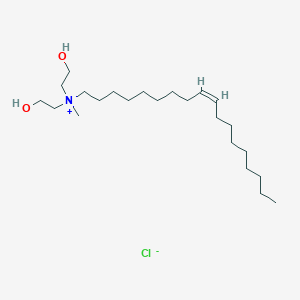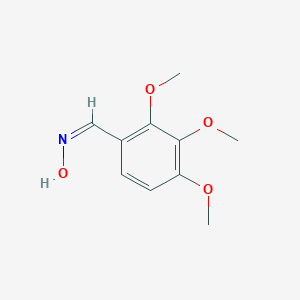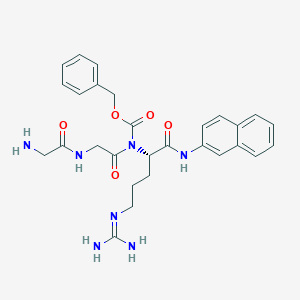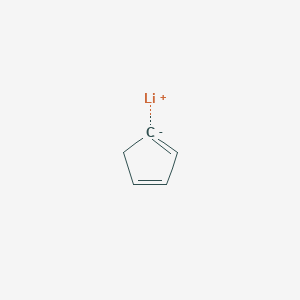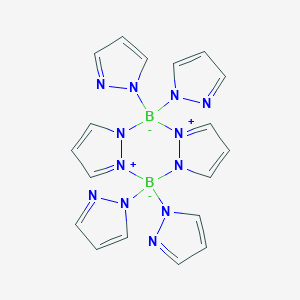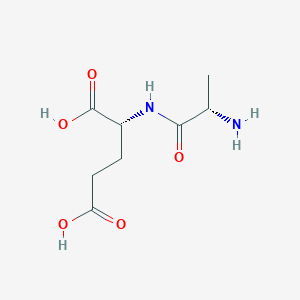
L-alanyl-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-alanyl-D-glutamic acid (ADA) is a dipeptide consisting of alanine and glutamic acid. It has been found to have several important biochemical and physiological effects. ADA is synthesized through a variety of methods and has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Fermentative Production
- Metabolic Engineering for Ala-Gln Production : A study by Tabata & Hashimoto (2007) presented a novel method for the fermentative production of Ala-Gln using a genetically engineered Escherichia coli strain. This method is significant for efficient Ala-Gln manufacturing, which is crucial due to its clinical and nutritional importance (Tabata & Hashimoto, 2007).
Biopharmaceutical Production
- Use in Mammalian Cell Culture : Krömer et al. (2011) explored the use of Ala-Gln as a stable L-glutamine source in cell culture for biopharmaceutical production. They compared different detection systems for Ala-Gln in culture broth, emphasizing its role in optimizing production processes (Krömer et al., 2011).
Clinical Applications
- Impact on Clinical Outcomes in ICU Patients : A study by Goeters et al. (2002) investigated the effects of supplemental Ala-Gln in parenteral nutrition on the outcome of intensive care unit (ICU) patients. They found that Ala-Gln supplementation significantly improved six-month survival in critically ill patients (Goeters et al., 2002).
Biochemical Analysis and Detection
- Advanced Analytical Techniques : The study by Jaworska et al. (2003) developed a capillary electrophoresis method with a diamine EOF modifier for analyzing glutamine dipeptide formulations, including L-alanyl-L-glutamine. This method provides an efficient way for purity control in clinical formulations (Jaworska et al., 2003).
Immune System Interactions
- Effects on the Immune System : Kircher et al. (2002) assessed the in vitro effects of the dipeptide L-alanyl-L-glutamine on different cells of the immune system. Their findings indicate that this dipeptide can exert immunostimulatory activities, making it a potential candidate for inclusion in parenteral nutrition (Kircher et al., 2002).
Other Applications
- In Relation to Liver Health and Exercise : A study by Petry et al. (2015) explored the effects of oral supplementations with L-glutamine in free or dipeptide forms on liver health and heat shock proteins in endurance-exercise trained rats, highlighting its potential benefits in sports health care (Petry et al., 2015).
Propiedades
Número CAS |
16809-27-1 |
|---|---|
Nombre del producto |
L-alanyl-D-glutamic acid |
Fórmula molecular |
C8H14N2O5 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5+/m0/s1 |
Clave InChI |
VYZAGTDAHUIRQA-CRCLSJGQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
